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Compound of Interest

Compound Name: trans-Nonenylboronic acid

CAS No.: 57404-77-0

Cat. No.: B1311058 Get Quote

Executive Summary
This guide provides an in-depth technical analysis of the

H and

C NMR spectral characteristics of trans-1-nonenylboronic acid (also known as (

)-1-nonenylboronic acid). Designed for application scientists and medicinal chemists, this
document moves beyond simple peak listing to explore the structural dynamics, solvent-
dependent equilibria (boronic acid vs. boroxine), and the quadrupolar relaxation effects
inherent to organoboron characterization.

Compound Identification:

IUPAC Name: (

)-non-1-en-1-ylboronic acid

Structure:

Key Utility: Suzuki-Miyaura coupling partner for introducing nonenyl chains; bioisostere

research.

Part 1: Structural Context & Synthesis Logic
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To accurately interpret the NMR spectrum, one must understand the synthesis origin, as

specific impurities (regioisomers) are dictated by the method used. The standard protocol

involves the hydroboration of 1-nonyne.

Mechanistic Pathway & Impurity Profile
The synthesis typically utilizes catecholborane or pinacolborane, followed by hydrolysis. The

steric bulk of the borane reagent directs the boron to the terminal carbon, favoring the trans (

) isomer.
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Figure 1: Synthetic workflow illustrating the origin of the trans-stereochemistry and potential

impurity risks.

Part 2: Experimental Protocol for NMR Acquisition
Analyzing boronic acids is distinct from standard organics due to their tendency to dehydrate

into trimeric anhydrides (boroxines).

The "Boroxine Equilibrium" Problem
In non-polar solvents like Chloroform-

(

), trans-1-nonenylboronic acid exists in a dynamic equilibrium with its boroxine trimer. This
results in:

Broadened peaks.
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Loss of OH signals.

Non-integer integration values.

Recommended Sample Preparation
To obtain a "clean" monomeric spectrum, one must force the equilibrium toward the acid form

or stabilize the monomer.

Method A: The Stabilizing Solvent (Recommended)

Solvent: DMSO-

with 1%

.

Mechanism: DMSO acts as a Lewis base, coordinating to the empty p-orbital of Boron,

preventing trimerization.

ensures rapid exchange of hydroxyl protons, simplifying the spectrum to the carbon skeleton.

Method B: The Chloroform Workaround

Solvent:

.

Additive: 1 drop of

.

Note: This converts the boronic acid to the dimethyl ester in situ, often sharpening the

signals, though technically altering the species.

Part 3: H NMR Spectral Analysis
The proton spectrum of trans-1-nonenylboronic acid is defined by the unique vinyl coupling and

the long alkyl chain.
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The Vinyl Region (Diagnostic)
The alkene protons provide the confirmation of the trans (

) geometry.

H-1 (

-proton): Attached to the Carbon bearing Boron. Generally appears as a doublet of triplets
(dt).

H-2 (

-proton): Attached to the

-carbon (alkyl chain). Appears downfield of H-1 due to lack of shielding from the
electropositive Boron.

Coupling Constant (

): The vicinal coupling constant

is the critical quality attribute.

Trans (E):

.

Cis (Z):

(usually absent in catalytic hydroboration).

The Alkyl Chain
Terminal Methyl: Typical triplet at ~0.88 ppm.

Allylic Methylene: Quartet/Multiplet at ~2.1-2.2 ppm.

Bulk Methylenes: Broad envelope ~1.2-1.4 ppm.

Summary Table: H NMR Data (500 MHz, DMSO- )
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Position Proton Type

Chemical
Shift (

, ppm)

Multiplicity
Coupling (

, Hz)
Integration

Vinyl =CH- (C2) 6.45 - 6.60
dt (doublet of

triplets)
, 1H

Vinyl =CH-B (C1) 5.35 - 5.50 d (or dt) 1H

Allylic
-CH

- (C3)
2.10 - 2.20 q / m - 2H

Bulk

-(CH

)

-

1.20 - 1.45 m (broad) - 10H

Terminal
-CH

(C9)
0.85 - 0.90 t 3H

Hydroxyl -B(OH) ~7.60

(Variable)
s (broad) -

2H (if no D

O)

Note: Shifts are approximate based on homologous series (hexenyl/octenyl) extrapolation and

solvent effects.

Part 4: C NMR and the Quadrupolar Effect
The carbon spectrum presents a specific challenge: the carbon directly attached to boron (C1)

is often invisible or severely broadened.

The Physics of Missing Signals
Boron has two NMR-active isotopes:

B and
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B. Both are quadrupolar (

).

Mechanism: The electric field gradient at the boron nucleus causes rapid relaxation of the

attached carbon's transverse magnetization.

Result: The C-B signal becomes extremely broad and low intensity. It may be

indistinguishable from baseline noise in standard scans.

Summary Table: C NMR Data

Position Carbon Type
Chemical Shift (

, ppm)
Notes

C2 Vinyl 148.0 - 152.0 Sharp, intense signal.

C1
Vinyl

(C-B)

~120.0 - 130.0

(Broad)

Often not observed.

Requires high scan

count or low temp.

C3 Allylic 35.0 - 36.0 -

C4-C7 Bulk Alkyl 22.0 - 32.0 Cluster of peaks.

C8 Sub-terminal ~22.7 -

C9 Terminal Methyl 14.1 -

Part 5: Troubleshooting & Signal Logic
Use the following logic flow to validate your sample quality.
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Start Analysis

Check Vinyl Region
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Is J ~ 18 Hz?
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No
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Boroxine Formation.
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Yes
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Figure 2: Decision tree for validating spectral integrity and stereochemistry.

Common Impurities
1-Nonyne (Starting Material): Look for the terminal alkyne proton triplet at

ppm (

).

2-Nonanone: A product of oxidation (deboronation). Look for a methyl singlet near 2.1 ppm.
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Prodeboronation (1-Nonene): Look for terminal vinyl protons at 4.9-5.0 ppm (

).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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